2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL
Overview
Description
2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is a complex organic compound that features a phenol group substituted with methoxy groups and a piperazine ring attached to a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps. One common route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the piperazine ring and subsequent attachment to the aromatic system.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The phenol group can be oxidized to a quinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the phenol group produces a quinone .
Scientific Research Applications
2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can interact with specific binding sites, while the piperazine ring may enhance the compound’s binding affinity. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-nitrophenol: Shares the methoxy and nitro groups but lacks the piperazine ring.
4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol: Similar structure but different substitution pattern.
Uniqueness
2,6-DIMETHOXY-4-({4-[(4-NITROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy groups and a piperazine ring attached to a nitrophenyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2,6-dimethoxy-4-[[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-27-18-11-16(12-19(28-2)20(18)24)14-22-9-7-21(8-10-22)13-15-3-5-17(6-4-15)23(25)26/h3-6,11-12,24H,7-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBSQGCHCHMSIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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